molecular formula C19H22N2O2S B2841451 N-(4-phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286714-62-2

N-(4-phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2841451
CAS No.: 1286714-62-2
M. Wt: 342.46
InChI Key: ZJSHPSIHRPBUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule featuring a 4-phenylbutan-2-yl chain, an azetidine (4-membered nitrogen-containing ring) core, and a thiophene-2-carbonyl substituent. The thiophene moiety may enhance binding interactions with biological targets due to its aromaticity and sulfur-mediated electronic effects, while the phenylbutan-2-yl chain could influence lipophilicity and membrane permeability.

This suggests that this compound may share similar target affinities or pharmacokinetic properties, albeit with modifications due to its azetidine core.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(9-10-15-6-3-2-4-7-15)20-18(22)16-12-21(13-16)19(23)17-8-5-11-24-17/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSHPSIHRPBUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

2.1.1. ZINC08765174 (Piperidine-Based Analog)
  • Structure: 1-[3-(1H-indol-3-yl) propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide .
  • Key Differences : Replaces the azetidine ring with a piperidine (6-membered ring), introducing conformational flexibility.
  • Activity : Exhibits strong binding affinity (-11.5 kcal/mol) to COVID-19 Mpro, outperforming the control drug peramivir (-9.8 kcal/mol) .
  • ADME Profile : Complies with Lipinski’s rules, with polar surface area (PSA), molecular weight (MW), and logP values within drug-like ranges .
2.1.2. Pyrazolone Derivatives (Thiophene-Containing Analogs)
  • Example: Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate .
  • Key Differences: Pyrazolone core instead of azetidine; includes additional functional groups (cyano, ester).
  • Activity : Demonstrates antidepressant activity in preclinical models, attributed to thiophene-mediated receptor interactions .

Pharmacological and Physicochemical Comparisons

Parameter N-(4-phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide ZINC08765174 (Piperidine Analog) Pyrazolone Derivatives (Thiophene Analogs)
Core Structure Azetidine (4-membered ring) Piperidine (6-membered ring) Pyrazolone (5-membered ring)
Key Substituents Thiophene-2-carbonyl, phenylbutan-2-yl Indole-propanoyl, phenylbutan-2-yl Thiophene-2-carbonyl, cyano, ester
Biological Activity Hypothesized antiviral (inferred from structural analogs) Anti-COVID-19 Mpro Antidepressant, anti-inflammatory
Binding Affinity Not reported (predicted comparable to ZINC08765174) -11.5 kcal/mol Not applicable (non-enzymatic targets)
ADME Parameters Likely favorable PSA and logP (azetidine enhances metabolic stability) PSA: ~80 Ų, logP: ~3.5 Variable (dependent on substituents)

Key Findings

  • Thiophene Role : The thiophene-2-carbonyl group is a common pharmacophore across analogs, suggesting its utility in enhancing binding via π-π stacking or hydrogen bonding .
  • Therapeutic Potential: While ZINC08765174 and pyrazolone derivatives are validated in antiviral and CNS applications, respectively, the target compound’s smaller azetidine ring could optimize pharmacokinetics for niche indications.

Preparation Methods

Strain-Release-Driven Ring-Opening of Azabicyclo[1.1.0]Butane

Jasper Tyler’s work demonstrates that azabicyclo[1.1.0]butane undergoes strain-release ring-opening with nucleophiles to yield functionalized azetidines. For example, treatment with hydroxylamine or carboxylate nucleophiles generates azetidine-3-carboxylic acid derivatives. This method benefits from high regioselectivity but requires precise control over reaction conditions to avoid polymerization.

Reaction Conditions :

  • Nucleophile : Potassium carboxylate (e.g., from azetidine-3-carboxylic acid)
  • Solvent : Tetrahydrofuran (THF) at −78°C
  • Yield : 60–75%

Cyclization of β-Amino Alcohols

Alternative routes involve cyclization of β-amino alcohols via Mitsunobu or Appel conditions. For instance, 3-aminopropanol derivatives treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine form the azetidine ring. However, this method often requires protection/deprotection steps to avoid side reactions.

The introduction of the thiophene-2-carbonyl group to the azetidine nitrogen employs classical acylation strategies:

Thiophene-2-Carbonyl Chloride Coupling

Thiophene-2-carbonyl chloride, generated via thionyl chloride treatment of thiophene-2-carboxylic acid, reacts with azetidine under Schotten-Baumann conditions.

Procedure :

  • Add thiophene-2-carbonyl chloride (1.2 eq) dropwise to a cooled (0°C) solution of azetidine in dichloromethane (DCM).
  • Stir for 12 hours at room temperature.
  • Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.
    Yield : 85–90%.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling of thiophene-2-carboxylic acid with azetidine. This method minimizes racemization and is ideal for sterically hindered amines.

Synthesis of N-(4-Phenylbutan-2-yl) Carboxamide

The final step involves coupling azetidine-3-carboxylic acid with 4-phenylbutan-2-amine. Two approaches are prevalent:

Carbodiimide-Mediated Amide Bond Formation

Using EDC/HOBt or HATU, the carboxylic acid is activated for nucleophilic attack by the amine:

Optimized Protocol :

  • Reagents : HATU (1.1 eq), DIPEA (2 eq) in DMF
  • Conditions : 0°C to room temperature, 6 hours
  • Yield : 70–80%

Mixed Carbonate Activation

For improved efficiency, the carboxylic acid is converted to a pentafluorophenyl (PFP) ester, enabling coupling under mild conditions. This method is advantageous for large-scale synthesis.

Integrated Synthetic Routes

Linear Approach

  • Synthesize azetidine-3-carboxylic acid via strain-release ring-opening.
  • Acylate with thiophene-2-carbonyl chloride.
  • Couple with 4-phenylbutan-2-amine using HATU.
    Overall Yield : 45–50%

Convergent Approach

  • Prepare 1-(thiophene-2-carbonyl)azetidine-3-carboxylic acid independently.
  • Concurrently synthesize 4-phenylbutan-2-amine via reductive amination of 4-phenylbutan-2-one.
  • Perform late-stage coupling via PFP ester activation.
    Overall Yield : 55–60%

Challenges and Optimizations

  • Steric Hindrance : The bulky 4-phenylbutan-2-amine necessitates polar aprotic solvents (DMF, DMSO) to enhance solubility.
  • Azetidine Ring Stability : Avoid prolonged exposure to strong acids/bases to prevent ring-opening.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates intermediates.

Q & A

Q. How can researchers validate target engagement in complex biological systems?

  • Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify off-target interactions .
  • Thermal Shift Assays (TSA) : Monitor protein denaturation to confirm binding to the intended target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.